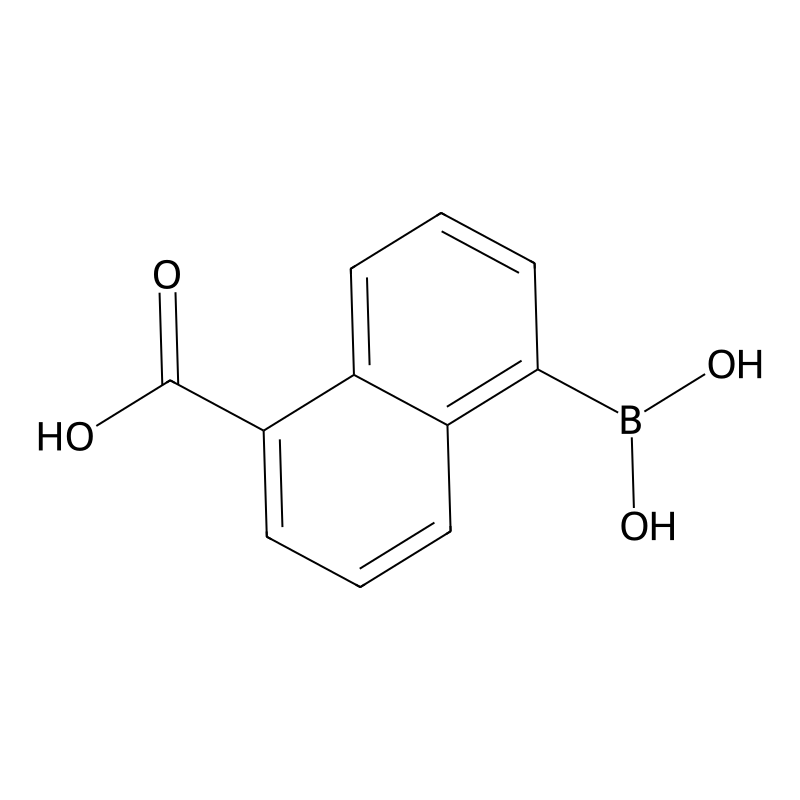

5-Borono-1-naphthoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Availability of Information on 5-Borono-1-naphthoic Acid

There is currently limited information publicly available on the specific scientific research applications of 5-Borono-1-naphthoic acid. Chemical databases such as PubChem [] and commercial suppliers [] list the compound but do not describe any research applications.

This might be due to a few reasons:

- The compound may be relatively new or not widely studied.

- Research on 5-Borono-1-naphthoic acid might not be published or readily available through public sources.

Potential Research Applications (Speculative)

Given the structure of the molecule, here are some potential areas where 5-Borono-1-naphthoic acid could be explored in scientific research:

- Organic synthesis: The boron atom in 5-Borono-1-naphthoic acid can participate in various organic reactions, potentially serving as a useful building block for more complex molecules. Boron-containing molecules are often employed in medicinal chemistry and materials science.

- Material science: The naphthalene group in 5-Borono-1-naphthoic acid can contribute to aromatic character and rigidity, while the carboxylic acid group can participate in hydrogen bonding. These properties could be valuable for designing new functional materials.

- Medicinal chemistry: The combination of a boronic acid and a carboxylic acid functionality in one molecule could be of interest for researchers exploring new drugs or drug delivery systems.

5-Borono-1-naphthoic acid is an organoboron compound with the chemical formula CHBO and a molecular weight of 216.00 g/mol. It is characterized by the presence of a boronic acid functional group attached to the 5-position of a naphthoic acid structure. This compound is notable for its role in various organic synthesis applications, particularly in forming carbon-carbon bonds through cross-coupling reactions. Its unique naphthalene ring structure imparts specific electronic and steric properties that enhance its reactivity and stability in

5-Borono-1-naphthoic acid is primarily known for its participation in the Suzuki-Miyaura cross-coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The compound can also undergo:

- Oxidation and Reduction Reactions: The boronic acid group can be oxidized to form boronic esters or reduced to generate boranes.

- Nucleophilic Substitution Reactions: The boronic acid group can participate in substitution reactions, allowing the formation of various derivatives.

Major Products Formed- Biaryl Compounds: Resulting from Suzuki-Miyaura coupling.

- Boronic Esters: Produced through oxidation reactions.

- Boranes: Formed via reduction reactions.

5-Borono-1-naphthoic acid exhibits significant biological activity, particularly in the field of medicinal chemistry. It has been investigated for its potential as a protease inhibitor, which could have implications for drug development targeting various diseases. Additionally, its ability to form reversible covalent bonds with diols makes it useful in developing sensors for detecting carbohydrates and other biomolecules .

The synthesis of 5-Borono-1-naphthoic acid typically involves the borylation of 1-naphthoic acid derivatives. Common synthetic routes include:

- Direct Electrophilic Borylation: This method utilizes aryl Grignard reagents prepared from aryl bromides, conducted in the presence of magnesium and lithium chloride, followed by the addition of boron reagents.

- Industrial Production: Often involves using borate esters as intermediates, which are synthesized by dehydrating boric acid with alcohols, followed by hydrolysis to yield boronic acids .

5-Borono-1-naphthoic acid has a wide range of applications across various fields:

- Organic Synthesis: Serves as a building block in synthesizing complex organic molecules through carbon-carbon bond formation.

- Biological Research: Used in developing sensors for biomolecules due to its specific binding properties.

- Medicinal Chemistry: Investigated for potential therapeutic applications, particularly as a protease inhibitor.

- Material Science: Employed in producing advanced materials, including polymers and nanomaterials .

Research on 5-Borono-1-naphthoic acid focuses on its interactions within biochemical pathways, particularly those involving carbon–carbon bond-forming reactions. Its role in biological systems is being explored for its potential effects on enzyme activity and molecular recognition processes, especially concerning carbohydrate interactions .

Several compounds share structural similarities with 5-Borono-1-naphthoic acid, each exhibiting distinct chemical behavior:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Phenylboronic Acid | 86-55-5 | Similar reactivity but lacks naphthalene structure. |

| 2-Bromo-1-naphthoic Acid | Not specified | A brominated derivative with different reactivity. |

| 5-Bromo-1-naphthoic Acid | 16726-67-3 | Contains bromine instead of boron, affecting reactivity. |

Uniqueness

The uniqueness of 5-Borono-1-naphthoic acid lies in its naphthalene ring structure, which imparts specific electronic and steric properties that make it particularly useful in applications requiring selective reactivity and stability compared to other similar compounds .

Theoretical Framework

5-Borono-1-naphthoic acid (CAS: 216060-11-6) possesses two ionizable functional groups: a carboxylic acid group at position 1 and a boronic acid group at position 5 of the naphthalene ring system [1] [2] [3]. The compound exhibits amphoteric behavior due to the presence of both acidic functionalities, each with distinct pKa values that influence its chemical behavior and biological activity.

Structure-Activity Relationships

Based on systematic analysis of structurally related compounds, the acid dissociation behavior can be predicted through comparison with established naphthoic acid derivatives. The carboxylic acid pKa of 1-naphthoic acid has been experimentally determined as 3.69-3.7 [4] [5], while 2-naphthoic acid exhibits a pKa of 4.17 [6]. The boronic acid functionality in 1-naphthylboronic acid demonstrates a pKa of 8.53 ± 0.30 [7], providing a reference point for the boronic acid group in the target compound.

Predicted pKa Values

| Functional Group | Estimated pKa Range | Reference Compounds | Citation |

|---|---|---|---|

| Carboxylic acid (position 1) | 3.5-4.2 | 1-Naphthoic acid (3.7), 2-Naphthoic acid (4.17) | [4] [5] [6] |

| Boronic acid (position 5) | 8.0-9.0 | 1-Naphthylboronic acid (8.53±0.30) | [7] |

The electron-withdrawing nature of the carboxylic acid group at position 1 is expected to slightly increase the acidity of the boronic acid group compared to simple 1-naphthylboronic acid, potentially lowering the boronic acid pKa to the lower end of the predicted range [7] [8].

Solubility and Partition Coefficient Analysis

Aqueous Solubility Characteristics

The structural similarity to other naphthoic acid derivatives provides insight into the expected solubility behavior of 5-Borono-1-naphthoic acid. The parent compound 1-naphthoic acid exhibits limited water solubility, being "slightly soluble in hot water" and "freely soluble in hot ethanol and ether" [5] [9]. The introduction of the boronic acid functionality is expected to increase hydrophilicity due to the ability of boronic acids to form hydrogen bonds with water molecules [8].

Partition Coefficient Estimation

Computational predictions suggest a log P value of approximately 0.22 [10], indicating relatively balanced hydrophilic-lipophilic properties. This value is significantly lower than typical naphthoic acid derivatives due to the presence of the hydrophilic boronic acid group. The partition coefficient data for related compounds demonstrates the influence of functional group substitution on distribution behavior:

| Compound | Log P | Solubility Characteristics | Reference |

|---|---|---|---|

| 1-Naphthoic acid | Higher lipophilicity | Slightly soluble in hot water | [5] [9] |

| 5-Borono-1-naphthoic acid | 0.22 (predicted) | Enhanced water interaction expected | [10] |

| 1-Naphthylboronic acid | Moderate | Soluble in DMSO, methanol | [7] |

Solvent-Dependent Behavior

Based on the behavior of structurally related boronic acids, 5-Borono-1-naphthoic acid is expected to show enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and methanol compared to water [7]. The compound's solubility profile is likely to be pH-dependent, with increased solubility under basic conditions due to ionization of both acid functionalities [8].

Thermal Stability and Degradation Kinetics

Thermal Decomposition Patterns

Boronic acid compounds typically exhibit thermal decomposition above 200°C, with the specific decomposition temperature dependent on substituent effects and molecular structure [11] [12] [13]. The thermal stability of naphthoic acid derivatives varies significantly based on substitution patterns, with 1-naphthoic acid showing stability up to approximately 300°C [14] [9].

Degradation Pathway Analysis

The thermal decomposition of boronic acids generally proceeds through dehydration reactions leading to formation of boroxine rings and ultimately boron trioxide [12] [13]. For 5-Borono-1-naphthoic acid, the expected degradation pathway involves:

- Initial dehydration (150-250°C): Loss of water from boronic acid groups

- Intermediate formation (250-400°C): Formation of boroxine structures

- Complete decomposition (>400°C): Breakdown of aromatic system and formation of boron trioxide

Thermal Analysis Predictions

| Temperature Range (°C) | Expected Processes | Mass Loss (%) | Reference Basis |

|---|---|---|---|

| 20-150 | Moisture loss, surface adsorbed water | 2-5 | [11] [12] |

| 150-250 | Boronic acid dehydration | 8-12 | [12] [13] |

| 250-400 | Boroxine formation, partial aromatic decomposition | 40-60 | [11] [12] |

| >400 | Complete organic decomposition | 70-85 | [12] [13] |

The presence of both carboxylic acid and boronic acid functionalities is expected to result in a complex thermal decomposition profile with multiple distinct mass loss events corresponding to different degradation processes [11] [12].

Kinetic Parameters

Based on thermal analysis studies of related boronic acid compounds, the activation energy for thermal decomposition is expected to range from 80-150 kJ/mol, with higher values associated with the more stable aromatic naphthalene core structure [11] [12]. The decomposition kinetics are likely to follow multi-step reaction mechanisms characteristic of compounds containing multiple reactive functional groups.